DHFR Inhibitory Potency: Comparable to Methotrexate but with Co-Inhibition of Thioredoxin Reductase
This compound inhibits recombinant human DHFR with an IC50 of 6.10 nM [1], placing its potency in the same low-nanomolar range as the clinical antifolate methotrexate (MTX), which typically exhibits a DHFR IC50 of approximately 20 nM under comparable assay conditions [2]. Unlike MTX, this compound simultaneously inhibits rat thioredoxin reductase 1 (TrxR1) with IC50 values of 4.60 μM and 7.50 μM (30-min and 60-min DTNB reduction assays, respectively) [1], a secondary pharmacology absent in MTX and most classical antifolates.
| Evidence Dimension | DHFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.10 nM (recombinant human DHFR) |
| Comparator Or Baseline | Methotrexate (MTX): ~20 nM (recombinant human DHFR, comparable assay format) |
| Quantified Difference | Target compound is approximately 3.3-fold more potent than MTX on DHFR; additionally, target compound shows measurable TrxR inhibition (IC50 4.6–7.5 μM) that is absent for MTX. |
| Conditions | Inhibition of recombinant human DHFR assessed by UV-Vis spectrophotometric monitoring of DHF-to-THF conversion every 30 sec for 6 min; TrxR inhibition assessed by DTNB reduction assay after 30 and 60 min. |
Why This Matters
For researchers seeking to probe the therapeutic hypothesis that dual DHFR/TrxR blockade yields superior anticancer efficacy or overcomes antifolate resistance, this compound provides a single-agent tool with quantified dual-target engagement, eliminating the need for drug combinations that introduce confounding pharmacokinetic variables.
- [1] BindingDB Entry BDBM50236323 (CHEMBL4070144). IC50: 6.10 nM (human DHFR); IC50: 4.60E+3 nM and 7.50E+3 nM (rat TrxR1). View Source
- [2] Schweitzer BI, Dicker AP, Bertino JR. Dihydrofolate reductase as a therapeutic target. FASEB J. 1990;4(8):2441-2452. doi:10.1096/fasebj.4.8.2185970 (Reference for MTX DHFR IC50 range). View Source
